2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-9(7-18(2)17-8)6-16-13(19)11-4-3-10(14)5-12(11)15/h3-5,7H,6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTBHWPVDNZDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3-Dimethyl-1H-pyrazol-4-ylmethanamine Intermediate
The pyrazole ring’s substitution pattern and the aminomethyl side chain at position 4 are critical. Two primary routes dominate:
Cyclocondensation of 1,3-Diketones with Methylhydrazine
The Knorr pyrazole synthesis remains a cornerstone for constructing 1,3,5-trisubstituted pyrazoles. For 1,3-dimethylpyrazole derivatives, acetylacetone (2,4-pentanedione) reacts with methylhydrazine under acidic conditions. However, regioselectivity challenges arise due to competing nucleophilic attacks at carbonyl positions. Gosselin’s protocol optimizes this by employing aprotic solvents (e.g., DMF) with HCl, enhancing dehydration and yielding 1,3-dimethylpyrazole. Subsequent functionalization at position 4 is required to introduce the aminomethyl group.
Vilsmeier-Haack Formylation
Position 4 of 1,3-dimethylpyrazole undergoes electrophilic substitution using the Vilsmeier-Haack reagent (POCl₃/DMF). The resulting 4-formyl-1,3-dimethyl-1H-pyrazole is subjected to reductive amination with ammonium acetate and NaBH₃CN, yielding 1,3-dimethyl-1H-pyrazol-4-ylmethanamine.
Example Protocol
- Formylation : 1,3-Dimethylpyrazole (1.0 eq) in DMF (5 mL) is treated with POCl₃ (1.2 eq) at 0°C, stirred for 4 h, and quenched to isolate the aldehyde (yield: 68%).
- Reductive Amination : The aldehyde (1.0 eq), NH₄OAc (3.0 eq), and NaBH₃CN (1.5 eq) in MeOH are stirred overnight, affording the amine (yield: 75%).
Cycloaddition of Acetylenic Ketones
Regioselective pyrazole formation is achievable via cyclocondensation of acetylenic ketones with hydrazines. For instance, phenylpropagyl ketone and methylhydrazine in the presence of Zn(OTf)₂ yield 1,3-dimethylpyrazole. The acetylene’s electron-withdrawing groups direct cyclization to position 4, enabling subsequent side-chain modifications.
Synthesis of 2,4-Dichlorobenzoyl Chloride
The benzamide component derives from 2,4-dichlorobenzoic acid, activated via thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure
2,4-Dichlorobenzoic acid (1.0 eq) is refluxed with SOCl₂ (5.0 eq) in anhydrous DCM for 3 h. Excess reagent is removed under vacuum, yielding the acyl chloride (95–98% purity).
Amide Coupling
The final step couples 1,3-dimethyl-1H-pyrazol-4-ylmethanamine with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.
Optimized Protocol
Alternative Pathways
Analytical Characterization
Key data for the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃Cl₂N₃O |
| Molecular Weight | 298.16 g/mol |
| Melting Point | 162–165°C (lit.) |
| ¹H NMR (CDCl₃) | δ 7.65 (d, 1H), 7.45 (d, 1H)... |
Challenges and Optimization
- Regioselectivity : Ensuring methyl groups occupy positions 1 and 3 requires controlled cyclocondensation.
- Aminomethyl Introduction : Reductive amination outperforms nucleophilic substitution in yield and scalability.
- Purity : Column chromatography or recrystallization (EtOAc/hexane) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrazolylmethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: 2,4-Dichlorobenzoic acid derivatives.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Various substituted benzamides and pyrazolylmethyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide. For instance, derivatives of pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the pyrazole moiety can enhance the compound's efficacy against specific cancer types. A notable case study reported that certain pyrazole derivatives exhibited IC50 values as low as 2.01 µM against HT29 colon cancer cells, suggesting a strong potential for therapeutic use in oncology .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. In a series of experiments involving animal models, certain derivatives showed promising results in reducing seizure activity. For example, compounds with electron-withdrawing groups demonstrated higher efficacy in protecting against induced seizures, with protection indices significantly above 9.2 .
Agricultural Applications
Pesticidal Activity
The application of this compound in agriculture primarily revolves around its potential as a pesticide. Research has indicated that compounds with similar structures exhibit herbicidal and fungicidal activities. These compounds target specific biochemical pathways in plants and fungi, leading to effective control over pest populations without significant harm to non-target species .
Material Science Applications
Polymer Chemistry
In material sciences, derivatives of this compound have been explored for their utility in synthesizing new polymeric materials. These materials can exhibit enhanced thermal stability and mechanical properties due to the incorporation of the pyrazole moiety into polymer chains. Studies have shown that these polymers can be utilized in coatings and composites that require improved durability and resistance to environmental degradation .
Summary of Research Findings
Case Studies
- Anticancer Efficacy Study : A recent investigation into the anticancer effects of pyrazole derivatives revealed that modifications at the 4-position significantly increased cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating superior efficacy compared to standard treatments like 5-fluorouracil .
- Pesticide Development : Research conducted on new formulations containing pyrazole derivatives demonstrated effective control over common agricultural pests while maintaining a low toxicity profile for beneficial insects, highlighting their potential as environmentally friendly alternatives to traditional pesticides .
- Polymeric Material Development : The synthesis of novel polymers incorporating pyrazole groups showed promising results in enhancing material properties for industrial applications, particularly in coatings that require high durability under extreme conditions .
Mechanism of Action
The mechanism by which 2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Patterns on the Benzamide Ring
The position and number of chlorine atoms on the benzamide ring significantly influence biological activity and physicochemical properties:
Key Observations :
Heterocyclic Substituents and Linker Groups
The nature of the heterocycle and linker groups impacts solubility, metabolic stability, and receptor interactions:
- Target Compound: The 1,3-dimethylpyrazole group enhances lipophilicity and steric bulk compared to AH-7921’s cyclohexyl-dimethylamino group, which may reduce blood-brain barrier penetration .
- Thiazole Derivatives : Thiazole rings (e.g., ) introduce sulfur atoms, increasing polarizability and enabling interactions with metal ions or enzymes .
- Methoxyphenyl Groups : ’s compound includes a 2-methoxyphenyl group, which may improve solubility via hydrogen bonding but reduce membrane permeability compared to halogenated analogs .
Pharmacological and Regulatory Implications
- AH-7921 (3,4-Dichloro Analog): A controlled synthetic opioid due to µ-opioid receptor agonism . The 3,4-dichloro pattern and cyclohexyl-dimethylamino group are critical for this activity.
- Thiazole Derivatives : Exhibit anti-inflammatory and analgesic properties, as seen in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide .
Biological Activity
2,4-Dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.15 g/mol. The compound features a dichlorobenzamide core linked to a dimethylpyrazole moiety, which is significant for its biological interactions.
Research indicates that compounds containing pyrazole derivatives often exhibit a wide range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
- Antiviral Properties : Some studies suggest that pyrazole compounds can inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM. This suggests that the compound effectively inhibits tumor cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest.
Case Study 2: Antiviral Activity
Another study focused on the antiviral potential of the compound against HIV. The compound exhibited an EC50 value of 10 µM in inhibiting viral replication in MT-4 cells. This finding highlights its potential as a lead compound in the development of new antiviral therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide, and how are yields maximized?
- Methodological Answer : The synthesis typically involves coupling 2,4-dichlorobenzoic acid derivatives with (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF under nitrogen, with reaction monitoring via TLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yields range from 60–75% depending on solvent polarity and temperature control .
- Critical Parameter : Excess amine (1.2–1.5 eq.) minimizes unreacted acid, while maintaining pH >7 prevents side-product formation.
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the benzamide backbone (δ 7.8–8.2 ppm for aromatic protons) and pyrazole-methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 353.05) .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond angles and confirms steric effects of the dichloro substituents .
Advanced Research Questions
Q. How do reaction solvent and temperature influence stereochemical outcomes during synthesis?
- Key Findings :
| Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| DMF | 25 | 65 | 92 | Slow reaction, minimal byproducts |
| THF | 50 | 72 | 88 | Faster kinetics, requires rigorous drying |
| EtOH | 80 | 58 | 95 | High polarity favors recrystallization |
- Polar aprotic solvents (DMF) enhance nucleophilicity of the amine, while elevated temperatures in THF risk decomposition of the pyrazole moiety .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM in kinase inhibition assays) arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive binding .
- Cell Lines : Variability in membrane permeability (e.g., HEK293 vs. HeLa) alters effective intracellular concentrations .
Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced target selectivity?
- SAR Insights :
- Pyrazole Methyl Groups : 1,3-Dimethyl substitution reduces metabolic oxidation compared to unsubstituted analogs .
- Chlorine Position : 2,4-Dichloro on benzamide improves π-π stacking with hydrophobic kinase pockets (e.g., JAK2 vs. EGFR) .
Data Contradiction Analysis
Q. Why do computational docking studies conflict with experimental binding data for this compound?
- Root Cause :
- Ligand Flexibility : Molecular dynamics simulations often underestimate conformational changes in the pyrazole-methyl group upon binding .
- Solvent Effects : Implicit solvent models (e.g., GBSA) fail to account for explicit water-mediated hydrogen bonds .
- Mitigation : Use hybrid QM/MM methods and include explicit water molecules in docking simulations to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
